molecular formula C7H7Cl2N3S2 B1366281 [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea

Katalognummer: B1366281
Molekulargewicht: 268.2 g/mol
InChI-Schlüssel: ZXSKCEDEXJKYMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea is a chemical compound with a molecular formula of C7H7Cl2N3S2 This compound is known for its unique structure, which includes a thienyl group and a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

The synthesis of [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C7H7Cl2N3S2

Molekulargewicht

268.2 g/mol

IUPAC-Name

[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)

InChI-Schlüssel

ZXSKCEDEXJKYMC-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.